Cas no 1595669-30-9 ((2-cyclobutylpropyl)(methyl)amine)

(2-Cyclobutylpropyl)(methyl)amine is a secondary amine featuring a cyclobutyl group and a methyl substituent on the nitrogen atom. This compound is of interest in organic synthesis and pharmaceutical research due to its structural rigidity and potential as a building block for bioactive molecules. The cyclobutyl ring introduces steric constraints, which can influence conformational preferences and binding interactions in drug design. Its secondary amine functionality allows for further derivatization, such as reductive amination or acylation, enhancing its utility in medicinal chemistry. The compound is typically handled under inert conditions due to the reactivity of the amine group. Suitable for applications requiring tailored amine scaffolds, it offers a balance of stability and synthetic versatility.
(2-cyclobutylpropyl)(methyl)amine structure
1595669-30-9 structure
Product Name:(2-cyclobutylpropyl)(methyl)amine
CAS No:1595669-30-9
MF:C8H17N
MW:127.22728228569
MDL:MFCD28645906
CID:5237847
Update Time:2025-06-29

(2-cyclobutylpropyl)(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • Cyclobutaneethanamine, N,β-dimethyl-
    • (2-cyclobutylpropyl)(methyl)amine
    • MDL: MFCD28645906
    • Inchi: 1S/C8H17N/c1-7(6-9-2)8-4-3-5-8/h7-9H,3-6H2,1-2H3
    • InChI Key: IHVIFYYKHHJCMG-UHFFFAOYSA-N
    • SMILES: C1(C(C)CNC)CCC1

Experimental Properties

  • Density: 0.857±0.06 g/cm3(Predicted)
  • Boiling Point: 153.3±8.0 °C(Predicted)
  • pka: 10.86±0.20(Predicted)

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Additional information on (2-cyclobutylpropyl)(methyl)amine

Introduction to (2-cyclobutylpropyl)(methyl)amine and Its Significance in Modern Chemical Research

(2-cyclobutylpropyl)(methyl)amine, with the CAS number 1595669-30-9, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This amine derivative, characterized by its unique structural features, exhibits potential applications across various domains, including drug development, agrochemicals, and specialty chemicals. The compound's molecular structure, featuring a cyclobutyl group attached to a propyl chain with a methylamine moiety, contributes to its distinct chemical properties and reactivity.

The< strong> CAS number 1595669-30-9 serves as a unique identifier for this chemical entity, facilitating its recognition and classification in scientific literature and databases. This numbering system ensures precision and consistency in academic and industrial contexts, enabling researchers to accurately reference and utilize the compound in their studies. The< strong> (2-cyclobutylpropyl)(methyl)amine molecule's structural complexity makes it a subject of interest for synthetic chemists aiming to develop novel derivatives with enhanced functionalities.

In recent years, advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the properties of< strong> (2-cyclobutylpropyl)(methyl)amine. These tools have been instrumental in predicting the compound's behavior under various conditions, including its interaction with biological targets. Such insights are crucial for designing molecules with specific pharmacological effects, making this amine derivative a valuable candidate for drug discovery initiatives.

The< strong> cyclobutyl moiety in the molecular structure of< strong> (2-cyclobutylpropyl)(methyl)amine plays a pivotal role in determining its chemical reactivity. Cycloalkyl groups are known for their stability and ability to influence the electronic properties of adjacent functional groups. In this context, the cyclobutyl ring contributes to the compound's overall steric hindrance and electronic distribution, which can be leveraged to modulate its biological activity. This feature has sparked interest in exploring its potential as a scaffold for developing new therapeutic agents.

Moreover, the< strong> propyl chain and< strong> methylamine group in the molecule introduce additional reactive sites that can be exploited for further functionalization. Researchers have been investigating ways to derivatize these groups to create compounds with tailored properties. For instance, introducing polar or hydrophobic substituents can alter the solubility and bioavailability of< strong> (2-cyclobutylpropyl)(methyl)amine, making it more suitable for specific applications.

The pharmaceutical industry has shown particular interest in< strong> (2-cyclobutylpropyl)(methyl)amine due to its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural motifs are reminiscent of those found in several marketed drugs, suggesting that it could serve as a building block for novel therapeutics. Additionally, its amine functionality makes it a candidate for further derivatization into more complex molecules with enhanced pharmacological profiles.

In agrochemical research, the< strong> (2-cyclobutylpropyl)(methyl)amine derivative has been explored as a precursor for developing new pesticides and herbicides. The cyclobutyl group's stability and the amine's reactivity provide a versatile platform for creating compounds that can interact with biological targets in plants or pests. Such interactions can lead to the development of more effective and environmentally friendly agrochemicals.

The synthesis of< strong> (2-cyclobutylpropyl)(methyl)amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient routes to this compound, reducing costs and improving scalability. These developments are crucial for ensuring that sufficient quantities of the compound are available for both research and commercial applications.

Evaluation of< strong> (2-cyclobutylpropyl)(methyl)amine's safety profile is essential before it can be widely adopted in industrial processes. Toxicological studies have been conducted to assess its potential effects on human health and the environment. These studies aim to provide data that can inform safe handling practices and regulatory compliance. The results of these assessments are critical for ensuring that the compound can be used responsibly across different sectors.

The future prospects of< strong> (2-cyclobutylpropyl)(methyl)amine appear promising, with ongoing research focusing on expanding its applications and understanding its fundamental properties better. As computational tools continue to evolve, so too will our ability to predict and manipulate the behavior of complex molecules like this one. This will likely lead to new discoveries and innovations that could benefit multiple industries.

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